molecular formula C11H11N3 B15249575 3-Isopropyl-1H-indazole-6-carbonitrile

3-Isopropyl-1H-indazole-6-carbonitrile

Katalognummer: B15249575
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: CLYMSCSXULTZQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanobenzaldehyde with isopropylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropyl-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

  • Oxidation can yield indazole oxides.
  • Reduction can produce 3-isopropyl-1H-indazole-6-amine.
  • Substitution reactions can introduce various functional groups onto the indazole ring.

Wissenschaftliche Forschungsanwendungen

3-Isopropyl-1H-indazole-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-Isopropyl-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with their metabolic processes.

Vergleich Mit ähnlichen Verbindungen

  • 1H-Indazole-3-carbonitrile
  • 2-Isopropyl-1H-indazole-3-carbonitrile
  • 3-Methyl-1H-indazole-6-carbonitrile

Comparison: 3-Isopropyl-1H-indazole-6-carbonitrile is unique due to the presence of the isopropyl group at the 3-position and the nitrile group at the 6-position. This specific arrangement of functional groups can influence its reactivity and biological activity, making it distinct from other indazole derivatives.

Eigenschaften

Molekularformel

C11H11N3

Molekulargewicht

185.22 g/mol

IUPAC-Name

3-propan-2-yl-2H-indazole-6-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7(2)11-9-4-3-8(6-12)5-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14)

InChI-Schlüssel

CLYMSCSXULTZQB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C2C=CC(=CC2=NN1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.